molecular formula C12H15NO3 B4744999 N-allyl-2,3-dimethoxybenzamide

N-allyl-2,3-dimethoxybenzamide

Cat. No.: B4744999
M. Wt: 221.25 g/mol
InChI Key: FKPHVHZASYVXDU-UHFFFAOYSA-N
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Description

Contextualization of the Benzamide (B126) Moiety in Ligand Design and Chemical Biology

The benzamide moiety is a cornerstone in medicinal chemistry, recognized for its widespread presence in a diverse array of therapeutic agents. ontosight.airesearchgate.net This structural unit, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile pharmacophore with the ability to engage in various biological interactions. ontosight.airesearchgate.net Its utility spans numerous therapeutic areas, including but not limited to oncology, neurology, and infectious diseases. ontosight.ai The amide bond within the benzamide structure is a key feature, as it is relatively stable and can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. researchgate.net

Benzamide derivatives have been extensively synthesized and studied due to their broad spectrum of pharmacological activities, which include antimicrobial, analgesic, anticancer, and anti-inflammatory properties. researchgate.netwalshmedicalmedia.com The adaptability of the benzamide scaffold allows for the introduction of various substituents on the benzene ring and the amide nitrogen, enabling the modulation of a compound's physicochemical properties such as stability, lipophilicity, and bioavailability. ontosight.ai This modularity makes benzamides valuable building blocks in organic synthesis and drug discovery, facilitating the creation of large libraries of compounds for screening and optimization. researchgate.net

Historical Perspective of 2,3-Dimethoxybenzamide (B73325) Derivatives in Receptor Ligand Research

Derivatives of 2,3-dimethoxybenzamide have a notable history in the field of receptor ligand research, particularly in the development of agents targeting dopamine (B1211576) receptors. These receptors are implicated in a variety of neurological and psychiatric disorders. nih.gov The specific substitution pattern of two adjacent methoxy (B1213986) groups on the benzamide ring has been found to be crucial for high-affinity binding to certain receptor subtypes.

A significant area of research has been the development of antagonists for the D2 and D3 dopamine receptors. nih.govnih.gov For instance, the modification of the 2,3-dimethoxybenzamide core has led to the synthesis of compounds with high selectivity and affinity for these receptors. nih.gov One notable example is the development of radiolabeled ligands for use in Positron Emission Tomography (PET) imaging, which allows for the in vivo visualization and quantification of dopamine receptors in the brain. nih.gov

The evolution of these derivatives has often involved systematic modifications to other parts of the molecule, such as the substituent on the amide nitrogen, to optimize properties like receptor affinity, selectivity, and pharmacokinetic profiles. This has led to the creation of important research tools like [¹²⁵I]Epidepride, which has been widely used for labeling D2 receptors in the brain. nih.gov The ongoing exploration of 2,3-dimethoxybenzamide derivatives continues to contribute to our understanding of dopamine receptor pharmacology and the development of novel diagnostic and therapeutic agents. researchgate.net

Significance of the N-Allyl Moiety in Chemical Reactivity and Pharmacological Modulation

The N-allyl group, characterized by a methylene (B1212753) bridge attached to a vinyl group, is a functionally significant moiety in medicinal chemistry, influencing both the chemical reactivity and pharmacological properties of a molecule. nih.gov Its presence can impart unique characteristics that are exploited in drug design and synthesis.

From a chemical reactivity standpoint, the allyl group provides a site for various chemical transformations. The double bond can undergo addition reactions, and the allylic position is susceptible to substitution, often proceeding through a stabilized allylic cation. nih.gov This reactivity is particularly valuable in the synthesis of complex molecules and in the context of fragment-based drug design.

Pharmacologically, the incorporation of an N-allyl group can significantly modulate the biological activity of a compound. A classic example is in opioid receptor pharmacology, where the replacement of an N-methyl group with an N-allyl group can convert a potent agonist into an antagonist. mdpi.comresearchgate.net This is exemplified by the transformation of morphine (an agonist) into nalorphine (B1233523) (an antagonist). mdpi.com The flexible nature of the N-allyl group allows it to adopt different conformations, which can influence its interaction with the receptor binding site and determine whether it elicits an agonist or antagonist response. pnas.org In some cases, N-allyl derivatives exhibit a mixed agonist-antagonist profile. researchgate.net Furthermore, the N-allyl moiety has been found in bioactive molecules from natural sources, such as garlic, which exhibit various pharmacological properties, including anticancer activity. nih.gov

Overview of Research Paradigms Utilizing the N-Allyl-2,3-Dimethoxybenzamide Core Structure

The this compound core structure serves as a foundational element in several advanced research paradigms, primarily due to its utility as a precursor for synthesizing highly specific molecular probes and potential therapeutic agents.

Emphasis on its role as a precursor for radioligands in molecular imaging research (e.g., [18F]Fallypride)

A paramount application of this compound is its role as a key intermediate in the synthesis of the high-affinity dopamine D2/D3 receptor radioligand, [¹⁸F]Fallypride. nih.govnih.gov [¹⁸F]Fallypride is a critical tool in positron emission tomography (PET) imaging, enabling the non-invasive study of dopamine receptor density and occupancy in the living brain. nih.govhelsinki.fi

The synthesis of [¹⁸F]Fallypride involves the radiosynthesis from a tosylated precursor, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide, through a nucleophilic substitution reaction with [¹⁸F]fluoride. nih.govnih.gov The N-allyl group in the precursor is a critical component that contributes to the high affinity of the final radioligand for the D2/D3 receptors. nih.gov Research has shown that modifying the substituent at the pyrrolidine (B122466) nitrogen of related benzamide structures can significantly impact receptor affinity, with the allyl group demonstrating a notable enhancement. nih.gov

The development of efficient and automated synthesis methods for [¹⁸F]Fallypride, often starting from precursors derived from the this compound scaffold, has been a significant focus of radiopharmaceutical research. nih.govresearchgate.net These advancements have facilitated the widespread use of [¹⁸F]Fallypride in clinical and preclinical research to investigate neuropsychiatric disorders such as Parkinson's disease, Huntington's disease, and schizophrenia. nih.govhelsinki.fi

Radiosynthesis ParameterDetails
Precursor(S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide
Radiosotope[¹⁸F]Fluoride
Reaction TypeNucleophilic substitution
Typical Yield (decay corrected)20-40% nih.gov
Specific Activity900-1700 Ci/mmol nih.gov

Exploration of its utility in the synthesis of diverse chemical probes and lead compounds

Beyond its pivotal role in radioligand synthesis, the this compound scaffold is a valuable starting point for the creation of a wide range of chemical probes and lead compounds for drug discovery. The inherent reactivity of the N-allyl group, coupled with the established pharmacological importance of the 2,3-dimethoxybenzamide core, provides a rich platform for chemical diversification.

The N-allyl moiety can be chemically modified through various reactions, allowing for the introduction of different functional groups. This enables the synthesis of libraries of related compounds with altered physicochemical and pharmacological properties. For instance, the double bond of the allyl group can be a handle for reactions such as oxidation, reduction, or addition, leading to new derivatives with potentially novel biological activities.

Researchers have utilized this scaffold to design and synthesize bitopic ligands, which are molecules designed to interact with two different binding sites on a receptor simultaneously. mdpi.comnih.govupenn.edu This approach can lead to compounds with enhanced affinity, selectivity, and unique pharmacological profiles. The this compound structure provides a solid anchor for one part of the bitopic ligand, while the N-allyl group can be functionalized to introduce a linker and a second pharmacophore. This strategy has been employed in the development of selective antagonists for dopamine D3 receptors. mdpi.com

The versatility of this core structure continues to be explored for the development of novel probes to investigate biological systems and for the identification of new lead compounds for various therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethoxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-8-13-12(14)9-6-5-7-10(15-2)11(9)16-3/h4-7H,1,8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPHVHZASYVXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of N Allyl 2,3 Dimethoxybenzamide and Its Analogues

De Novo Synthesis Strategies for the 2,3-Dimethoxybenzamide (B73325) Core

The synthesis of complex molecules from simple precursors is known as de novo synthesis. wikipedia.org The creation of the 2,3-dimethoxybenzamide core is a critical first step in the synthesis of N-allyl-2,3-dimethoxybenzamide and its analogues. This foundational structure can be assembled through various synthetic routes, each with its own set of advantages and challenges. These strategies often begin with readily available starting materials and proceed through a series of chemical transformations to construct the desired benzamide (B126) framework. The choice of a particular synthetic pathway can be influenced by factors such as the availability of precursors, desired yield, and the need for specific substitution patterns on the aromatic ring.

Synthesis from 2,3-Dimethoxybenzoic Acid Precursors

A primary and direct method for constructing the 2,3-dimethoxybenzamide core involves the use of 2,3-dimethoxybenzoic acid as a key precursor. This approach is favored for its straightforward nature, beginning with a commercially available or readily synthesized starting material that already contains the desired methoxy (B1213986) substitution pattern on the benzene (B151609) ring. The synthesis can proceed through the conversion of the carboxylic acid group into an amide.

One documented route starts from o-vanillin (3-methoxysalicylaldehyde), which is subjected to iodination followed by methylation to introduce the second methoxy group. researchgate.net Alternatively, 3-methoxysalicylic acid can be used as the starting material. researchgate.net Another approach involves the methylation of methyl 5-allyl-3-methoxysalicylate, followed by oxidation of the allyl group, and finally hydrolysis of the methyl ester to yield a functionalized 2,3-dimethoxybenzoic acid. mdpi.com

The synthesis of 2-amino-4,6-dimethoxybenzamide, a related analogue, has been achieved starting from 3,5-dimethoxyaniline. google.com This process involves protection of the aniline, followed by a series of reactions to introduce the amide functionality. google.com These examples highlight the versatility of using substituted benzoic acids and their derivatives as foundational building blocks for the synthesis of various dimethoxybenzamide cores.

Coupling Reactions for Amide Bond Formation

The formation of the amide bond is a crucial step in the synthesis of this compound, linking the 2,3-dimethoxybenzoyl moiety with an amine. This transformation is typically achieved through the use of coupling reagents that activate the carboxylic acid group of 2,3-dimethoxybenzoic acid, facilitating its reaction with an amine. luxembourg-bio.com

A variety of coupling reagents are available to mediate this reaction. Dicyclohexylcarbodiimide (DCC) is a classic example, which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate then readily reacts with an amine to form the desired amide. To minimize side reactions and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. researchgate.net Other modern coupling reagents include N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), which functions similarly to DCC but produces a water-soluble urea (B33335) byproduct that is easily removed. researchgate.net Phosphonium salts, such as BOP and PyBOP, and uronium/aminium salts like HBTU and HATU, are also highly effective coupling agents that form active esters with the carboxylic acid, which then react with the amine. luxembourg-bio.com

The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sensitive functional groups or when trying to avoid racemization in chiral substrates. luxembourg-bio.comnih.gov For instance, the synthesis of novel benzamide compounds has been reported starting from 2,3-dimethoxybenzoic acid and various amine derivatives, highlighting the broad applicability of these coupling methods. researchgate.net

Regioselective Functionalization of the Aromatic Ring System

The functionalization of the aromatic ring of the 2,3-dimethoxybenzamide core allows for the introduction of various substituents, which can significantly influence the properties of the final compound. Directed ortho-metalation is a powerful strategy for achieving regioselective functionalization. researchgate.net In this approach, a directing group on the aromatic ring coordinates to a metal, typically lithium, directing the deprotonation and subsequent functionalization to the ortho position. The amide group itself can serve as a directing group, facilitating functionalization at the C6 position of the 2,3-dimethoxybenzamide ring.

The use of palladium catalysis in C-H activation has also emerged as a valuable tool for the regioselective functionalization of aromatic compounds. memphis.edunih.gov These methods can introduce a wide range of functional groups with high selectivity, often under milder conditions than traditional methods. For example, the development of palladium catalysts has enabled the selective activation of specific C-H bonds, guided by directing groups within the substrate. memphis.edu

Furthermore, the inherent electronic properties of the 2,3-dimethoxybenzene ring can influence the regioselectivity of electrophilic aromatic substitution reactions. The two methoxy groups are ortho, para-directing, and their combined effect can be used to control the position of incoming electrophiles. However, achieving high regioselectivity in these reactions can sometimes be challenging due to the presence of multiple activated positions on the ring.

Introduction and Manipulation of the N-Allyl Moiety

The N-allyl group is a key structural feature of this compound, and its introduction and subsequent manipulation are critical aspects of the synthesis of this compound and its analogues. The allyl group can be introduced through various allylation reactions, and its presence opens up possibilities for further chemical transformations.

Allylation Reactions on Nitrogen Centers

The introduction of the allyl group onto the nitrogen atom of the 2,3-dimethoxybenzamide core is typically achieved through an N-allylation reaction. rsc.org This reaction generally involves the treatment of the parent amide with an allylating agent, such as allyl bromide or allyl chloride, in the presence of a base. upenn.edu The base serves to deprotonate the amide nitrogen, generating a nucleophilic anion that then attacks the allylating agent in a nucleophilic substitution reaction.

The choice of base and solvent can influence the efficiency of the N-allylation reaction. Common bases used include sodium hydride, potassium carbonate, and triethylamine. The reaction is often carried out in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). In some cases, transition metal catalysts, such as nickel, have been employed to facilitate the N-allylation of amides with allylic alcohols. rsc.org

For example, the synthesis of N-allyl-2,3,6-trimethoxybenzamide has been reported by reacting 2,3,6-trimethoxybenzoyl chloride with allylamine (B125299). google.com Similarly, various N-allyl-trialkoxybenzamides have been prepared using the corresponding trialkoxybenzoyl chlorides and allylamine. google.com These examples demonstrate the general applicability of reacting an activated carboxylic acid derivative with allylamine to form the N-allyl amide bond.

Stereoselective Introduction of Chiral Allyl-Containing Moieties

The introduction of a chiral allyl-containing moiety onto the nitrogen center can lead to the formation of stereoisomers, which may exhibit different biological activities. Achieving stereoselectivity in this process is therefore a significant goal in synthetic organic chemistry. One approach to achieve this is through the use of a chiral catalyst. For instance, a chiral triazole-substituted iodoarene has been used to catalyze the enantioselective oxidative cyclization of N-allyl carboxamides to produce highly enantioenriched oxazolines and oxazines. organic-chemistry.orgacs.orgchemrxiv.org This method allows for the construction of quaternary stereocenters with high efficiency. chemrxiv.org

Another strategy involves the isomerization of N-allyl amides to form geometrically defined enamides. researchgate.netacs.org This can be achieved using transition metal catalysts, such as ruthenium or palladium complexes. researchgate.net These methods provide access to Z-di-, tri-, and tetrasubstituted enamides with high geometric selectivity. researchgate.netacs.org These enamides can then serve as versatile intermediates for the synthesis of other chiral molecules.

Furthermore, the synthesis of bitopic ligands based on fallypride, an analogue of this compound, has involved the stereoselective synthesis of pyrrolidine (B122466) derivatives containing an N-allyl group. upenn.edunih.gov These syntheses often start from chiral precursors and employ stereocontrolled reactions to maintain the desired stereochemistry throughout the synthetic sequence.

Radiochemical Synthesis of Fluorinated this compound Derivatives for Positron Emission Tomography (PET) Research

The development of fluorinated derivatives of this compound, such as [¹⁸F]Fallypride, has been a significant advancement in positron emission tomography (PET) research for studying dopamine (B1211576) D2/D3 receptors. snmjournals.orgnih.gov The introduction of the fluorine-18 (B77423) (¹⁸F) radionuclide, with its favorable half-life of 109.7 minutes and low positron energy, allows for high-resolution imaging of these receptors in the brain. nih.govnih.gov The radiosynthesis of these tracers typically involves a nucleophilic substitution reaction where a leaving group on a precursor molecule is replaced by the [¹⁸F]fluoride ion.

Development of Tosylate Precursors for Nucleophilic Fluorination

A key strategy in the radiosynthesis of fluorinated this compound derivatives is the use of tosylate precursors. The tosyl group serves as an excellent leaving group, facilitating the nucleophilic attack by the [¹⁸F]fluoride ion. For instance, the radiosynthesis of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide, commonly known as [¹⁸F]Fallypride, is achieved through the nucleophilic substitution of its corresponding tosylate precursor, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide. snmjournals.orgnih.gov

Initially, mesylate precursors were investigated for the synthesis of some related radiotracers, but they often resulted in lower radiolabeling yields. nih.gov The switch to tosylate precursors significantly improved the efficiency of the radiofluorination reaction, with reported radiochemical yields for [¹⁸F]Fallypride in the range of 20-40% (decay corrected). nih.govnih.gov The synthesis of these tosylated precursors is a critical first step and has been reported in the literature. snmjournals.org The stability of the precursor is also a crucial factor, as degradation can occur under the basic conditions required for the fluorination reaction. nih.gov To address this, alternative systems with weaker bases have been explored to minimize precursor degradation and improve the incorporation of ¹⁸F. nih.gov

The general scheme for the nucleophilic fluorination using a tosylate precursor is as follows:

(S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide + [¹⁸F]F⁻ → (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide + TsO⁻

Automated Radiosynthesis Protocols and Optimization for Research Applications

The demand for PET radiopharmaceuticals in both preclinical and clinical research has driven the development of automated synthesis methods to ensure safe, reproducible, and efficient production. nih.govresearchgate.net Several commercially available automated synthesis modules, such as the AllinOne and TRACERlab™ FX-FN, have been adapted for the routine production of ¹⁸F-labeled radiotracers, including [¹⁸F]Fallypride. researchgate.netsnmjournals.org These automated systems handle the entire process, from the trapping and elution of the [¹⁸F]fluoride to the reaction, purification, and final formulation of the radiotracer. nih.govresearchgate.net

The automation of radiosynthesis offers several advantages:

Reproducibility and Reliability: Automated protocols minimize human error and ensure consistent production of the radiotracer. researchgate.net

Reduced Radiation Exposure: Automation limits the direct handling of radioactive materials by operators.

The synthesis of [¹⁸F]Fallypride on an automated module typically involves the following steps:

Aqueous [¹⁸F]fluoride is trapped on an ion-exchange cartridge. snmjournals.org

The [¹⁸F]fluoride is then eluted into a reaction vessel using a solution containing a phase-transfer catalyst like Kryptofix-222 and a base such as potassium carbonate in a mixture of acetonitrile (B52724) and water. snmjournals.org

The solvent is evaporated to dryness. snmjournals.org

The tosylate precursor dissolved in a suitable solvent (e.g., acetonitrile) is added to the reaction vessel, and the mixture is heated. snmjournals.orgsnmjournals.orgnih.gov

The crude product is then purified using high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Researchers have continuously worked on optimizing these automated protocols. For instance, modifications to the heating method, such as using microwave irradiation, have been shown to reduce reaction times. snmjournals.org Furthermore, simplified "one-pot" synthesis methods have been developed to streamline the process and make it more accessible to laboratories without specialized equipment like preparative HPLC in a hot cell. snmjournals.org These simplified methods often utilize solid-phase extraction (SPE) cartridges for purification, offering a faster and more straightforward alternative to HPLC. snmjournals.org

ParameterAutomated Synthesis ([¹⁸F]Fallypride)
Precursor (S)-N-((1-allylpyrrolidin-2-yl)methyl)-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide snmjournals.org
Radiochemical Yield Approximately 20-40% (decay corrected) nih.gov
Synthesis Time ~40-60 minutes snmjournals.orgnih.gov
Purification HPLC or SPE cartridge snmjournals.orgnih.gov
Specific Activity 900-1700 Ci/mmol nih.gov

Purification and Quality Control Methodologies for Research Tracers

Ensuring the purity and quality of radiotracers is paramount for their use in research and potential clinical applications. iaea.org Following the radiosynthesis of fluorinated this compound derivatives, a robust purification step is necessary to remove unreacted [¹⁸F]fluoride, the precursor molecule, and any byproducts.

Purification Methodologies:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for purifying [¹⁸F]Fallypride and its analogues. nih.gov This technique separates the desired radiotracer from impurities based on their different affinities for the stationary and mobile phases. The product fraction is collected, and the solvent is removed before formulation. snmjournals.org

Solid-Phase Extraction (SPE): For simplified and more rapid purification, SPE cartridges, such as C18 Sep-Pak cartridges, can be employed. snmjournals.org The crude reaction mixture is passed through the cartridge, which retains the desired product. After washing away impurities, the pure radiotracer is eluted with a suitable solvent like ethanol. snmjournals.org While faster, SPE may not always provide the same level of purity as HPLC.

Quality Control:

After purification, the final radiotracer must undergo rigorous quality control (QC) testing to ensure it meets the required standards for research use. iaea.org Key QC tests include:

Radiochemical Purity: This is typically determined by analytical HPLC to confirm the percentage of the total radioactivity that is in the desired chemical form. A radiochemical purity of >98% is generally required. snmjournals.org

Specific Activity: This measures the amount of radioactivity per unit mass of the compound and is a critical parameter for receptor imaging studies. nih.gov High specific activity is necessary to avoid pharmacological effects from the injected mass of the tracer.

Residual Solvents: Gas chromatography is used to ensure that the levels of any organic solvents used in the synthesis (e.g., acetonitrile, ethanol) are below acceptable limits.

Sterility and Endotoxins: For in vivo studies, the final product must be sterile and free of bacterial endotoxins.

The development of robust purification and QC methods is essential for the reliable and safe use of these valuable research tracers. iaea.org

Derivatization and Scaffold Modification Strategies

To explore the structure-activity relationships (SAR) and to develop novel ligands with improved properties, such as higher affinity, selectivity, or altered pharmacokinetic profiles, various derivatization and scaffold modification strategies have been applied to this compound and its analogues.

Elaboration of the Pyrrolidine Nitrogen Substituents

Modifications to the substituent on the pyrrolidine nitrogen have been shown to significantly impact the affinity of these compounds for dopamine D2 receptors. nih.gov In a study exploring analogues of a related fluorinated benzamide, replacing the ethyl group at the pyrrolidine nitrogen with other alkyl and allyl groups led to notable changes in binding affinity.

The introduction of an allyl group resulted in a nearly 10-fold increase in affinity for the D2 receptor compared to the ethyl-substituted analogue. nih.gov Other substituents like n-propyl also showed enhanced affinity. nih.gov This suggests that the nature of the substituent on the pyrrolidine nitrogen plays a crucial role in the interaction with the receptor binding site.

Further studies have investigated the introduction of hydroxyl groups on the pyrrolidine ring, which can then be functionalized to introduce fragments that interact with secondary binding sites on the receptor. upenn.edu This approach aims to develop bitopic ligands with improved selectivity for D3 over D2 receptors. upenn.edu The stereochemistry of these substituents on the pyrrolidine ring is also a critical factor influencing biological activity. nih.gov

Pyrrolidine N-SubstituentRelative D2 Receptor Affinity
EthylBaseline nih.gov
n-Propyl~5-fold increase nih.gov
Allyl ~10-fold increase nih.gov
iso-Butyl-

Data derived from a study on related fluorinated benzamide analogues. nih.gov

Alterations to the Benzamide Substituents for Structural Diversity

Modifying the substituents on the benzamide portion of the molecule is another key strategy for achieving structural diversity and modulating pharmacological properties. researchgate.net These alterations can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the target receptor.

For instance, the methoxy groups on the benzamide ring are important for binding. Structure-activity relationship studies on related benzamide derivatives have explored the impact of replacing or modifying these substituents. science.gov Additionally, the introduction of different functional groups at various positions on the benzamide ring can be used to fine-tune the ligand's properties.

In the context of developing bitopic ligands, the benzamide scaffold can be extended to incorporate fragments that interact with secondary binding sites of the D3 receptor. mdpi.com This has been achieved by linking aryl carboxamides to the primary scaffold. mdpi.com The nature of these appended aromatic systems, such as thiophene (B33073) or pyridine (B92270), has been shown to significantly influence the affinity and selectivity for the D3 receptor. mdpi.com These modifications aim to create ligands that can effectively compete with endogenous dopamine. mdpi.com

Synthesis of Conformationally Flexible Analogues

The development of conformationally flexible analogues of this compound has been a strategy to explore the structural requirements for ligand binding to various receptors. By introducing flexible linkers and modifying substituents, researchers aim to optimize the interaction of these compounds with their biological targets.

A notable approach involves the synthesis of bitopic ligands, which contain two pharmacophoric fragments connected by a flexible chain. This design allows the ligand to potentially interact with both the primary binding site and a secondary, allosteric site on a receptor.

The synthesis of such analogues often starts from a substituted benzoic acid, which is then coupled with a suitably functionalized amine. For instance, 5-bromo-2,3-dimethoxybenzoic acid can be prepared from 5-bromo-2-hydroxy-3-methoxybenzoic acid through methylation of the phenol (B47542) group and subsequent oxidation of an aldehyde to a carboxylic acid. mdpi.com This acid can then be conjugated with a diamine linker that has been protected at one of its amino groups.

Following the amide bond formation, the protecting group on the linker is removed, and the resulting free amine is subjected to N-alkylation to introduce further diversity and conformational flexibility. This multi-step process allows for the systematic variation of different parts of the molecule to study structure-activity relationships (SAR). mdpi.comnih.gov

One specific synthetic route towards a conformationally flexible analogue involves the N-alkylation of a secondary amine intermediate. For example, the N-allyl analogue, N-(2-(allyl(3-(4-(thiophen-2-yl)benzamido)propyl)amino)ethyl)-5-bromo-2,3-dimethoxybenzamide, was synthesized by reacting the corresponding secondary amine with an appropriate alkylating agent. mdpi.com

The table below summarizes the synthesis of a key intermediate and a final conformationally flexible analogue.

Compound NameStarting MaterialsReagents and ConditionsYieldReference
Bromo-N-(2-(ethylamino)ethyl)-2,3-dimethoxybenzamide (3b)2bNot specified98% nih.gov
N-(2-(Allyl(3-(4-(thiophen-2-yl)benzamido)propyl)amino)ethyl)-5-bromo-2,3-dimethoxybenzamide (20b)13, 17aNot specified21% mdpi.com

The synthesis of another set of conformationally flexible analogues involves the initial preparation of 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid or 5-bromo-2,3-dimethoxybenzoic acid. mdpi.com These are then coupled with a Boc-protected secondary amine. After deprotection, N-alkylation is performed with bromoalkyl-1,3-dioxolanes. The final step is the hydrolysis of the dioxolane to yield the corresponding aldehyde, which then undergoes reductive amination to introduce a dimethylamine (B145610) moiety. This sequence yields analogues with a dimethylamine terminus and varying linker lengths. mdpi.com

The following table outlines the synthesis of these conformationally flexible benzamide analogues.

ProductStarting AcidsKey Intermediate StepsFinal StepOverall Yield (2 steps)Reference
6a5-(3-Fluoropropyl)-2,3-dimethoxybenzoic acid (1a)Amide coupling with Boc-protected amine, Boc deprotection, N-alkylation with 2-(3-bromopropyl)-1,3-dioxolaneHydrolysis of dioxolane, Reductive amination37% mdpi.com
6b5-(3-Fluoropropyl)-2,3-dimethoxybenzoic acid (1a)Amide coupling with Boc-protected amine, Boc deprotection, N-alkylation with 2-(4-bromobutyl)-1,3-dioxolaneHydrolysis of dioxolane, Reductive amination40% mdpi.com
6c5-Bromo-2,3-dimethoxybenzoic acid (1b)Amide coupling with Boc-protected amine, Boc deprotection, N-alkylation with 2-(3-bromopropyl)-1,3-dioxolaneHydrolysis of dioxolane, Reductive amination47% mdpi.com
6d5-Bromo-2,3-dimethoxybenzoic acid (1b)Amide coupling with Boc-protected amine, Boc deprotection, N-alkylation with 2-(4-bromobutyl)-1,3-dioxolaneHydrolysis of dioxolane, Reductive amination42% mdpi.com

These synthetic strategies provide a versatile platform for generating a library of conformationally flexible analogues of this compound, enabling detailed exploration of their pharmacological properties.

Molecular Design Principles and Structure Activity Relationship Sar Studies

The design of benzamide (B126) derivatives, including N-allyl-2,3-dimethoxybenzamide, is centered on optimizing their affinity and selectivity for dopamine (B1211576) D2 and D3 receptors. researchgate.net These receptors are crucial targets in the treatment of various neuropsychiatric disorders. nih.gov The structure-activity relationship (SAR) studies of these compounds reveal how specific structural modifications influence their interaction with these receptors.

Design Rationale for Modulating Dopamine D2/D3 Receptor Affinity and Selectivity

The core principle in designing these ligands is to achieve high affinity for the target receptors while maintaining selectivity over other receptors to minimize side effects. uni-mainz.de Benzamides are known for their high selectivity for D2/D3 receptors. uni-mainz.de The addition of methoxy (B1213986) groups to the benzamide ring, as seen in this compound, is a key design element. Specifically, a second methoxy group at the 3-position of the aromatic ring significantly increases affinity for D2-like receptors. uni-mainz.de

The design strategy for enhancing D3 receptor selectivity often involves creating bitopic ligands. These ligands have a primary binding fragment that interacts with the main binding pocket and a secondary fragment that targets a secondary binding site, which differs between D2 and D3 receptors. upenn.edu

Impact of N-Substituents on Receptor Binding Affinity

The substituent on the nitrogen atom of the pyrrolidine (B122466) ring plays a critical role in determining receptor affinity. Studies on analogues have shown that modifying the N-substituent can significantly alter binding characteristics. For instance, replacing an ethyl group with an allyl group, as in this compound, can lead to a nearly tenfold increase in affinity for the D2 receptor. nih.gov An n-propyl substituent also demonstrated a five-fold improvement in affinity compared to an ethyl group. nih.gov

These findings highlight the sensitivity of the receptor's binding pocket to the size and nature of the N-substituent, providing a clear avenue for optimizing ligand potency.

Influence of Halogenation and Other Substitutions on the Benzamide Ring

Halogenation of the benzamide ring is another important strategy for modulating receptor affinity. The position and type of halogen can have a profound impact. For example, iodinated derivatives have shown high affinity for the D2 receptor. uni-mainz.denih.gov Brominated and fluorinated analogues also exhibit affinities in a similar range. uni-mainz.denih.gov

The presence of methoxy groups on the benzamide ring is also crucial. The addition of a second methoxy group at the 3-position of the aromatic ring leads to a substantial increase in affinity for D2-like receptors. uni-mainz.de This is demonstrated by comparing compounds with one and two methoxy groups, where the latter consistently show higher affinity. uni-mainz.de

Below is a table summarizing the in vitro affinities (Ki values in nM) of various halogenated and substituted benzamide derivatives for the D2 receptor.

CompoundSubstitutionD2 Receptor Ki (nM)
NAETwo methoxy groups, Iodinated0.7
NADEOne methoxy group, Iodinated19
FPTwo methoxy groups, Fluorinated2.2
DMFPOne methoxy group, Fluorinated30
This compound Two methoxy groups, N-allyl substituent Not explicitly stated

Data sourced from a study on various halogenated benzamide derivatives. uni-mainz.de

Stereochemical Considerations in Ligand-Receptor Interactions

The stereochemistry of the ligand is a critical factor in its interaction with the receptor. The specific three-dimensional arrangement of atoms in a molecule determines how well it fits into the receptor's binding site. For benzamide derivatives, the enantiomers can exhibit different binding affinities and functional activities. rug.nl

Docking studies have shown that both enantiomers of a ligand can bind to the D2 receptor in a similar manner, with the protonated tertiary amine and the benzamide moiety forming specific interactions with amino acid residues of the receptor. rug.nl However, subtle differences in the orientation and interactions can lead to significant differences in affinity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to identify the relationship between the chemical structure of a series of compounds and their biological activity. nih.govigi-global.com These models are instrumental in predicting the binding affinities of new, unsynthesized compounds and in understanding the key structural features required for high-affinity binding. researchgate.netdntb.gov.ua

Development of QSAR Models for Predicting Binding Affinities

QSAR models are developed by correlating various calculated molecular descriptors of a set of compounds with their experimentally determined binding affinities. dntb.gov.ua For benzamide derivatives, these models have been successfully used to predict their affinity for dopamine D2 receptors. nih.govresearchgate.net

The process typically involves:

Data Set Selection: A series of structurally related compounds with known binding affinities is chosen. researchgate.net

Descriptor Calculation: A wide range of 2D and 3D molecular descriptors are calculated for each compound. dntb.gov.ua

Model Generation: Statistical methods, such as multi-linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the binding affinity. dntb.gov.ua

Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

One study on 58 (S) N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxy benzamides identified that hydrophobic substituents at the R3 position and electron-donating groups at the R5 position increased biological activity. nih.gov

Application of Physicochemical Descriptors (e.g., Lipophilicity) in SAR

Physicochemical descriptors play a vital role in SAR and QSAR studies. researchgate.net Lipophilicity, often expressed as logP or logD, is a particularly important descriptor as it influences a compound's ability to cross cell membranes and reach its target receptor. sci-hub.seub.edu

For benzamide derivatives, lipophilicity has been shown to be a key factor. uni-mainz.de For instance, the logD7.4 values of iodinated benzamides are in a range that suggests good properties for in vivo imaging. uni-mainz.denih.gov QSAR studies have also highlighted the importance of descriptors related to the molecule's shape and electronic properties in determining binding affinity. nih.govresearchgate.net

Exploration of Secondary Binding Sites (SBS) in Dopamine Receptors for Enhanced Selectivity

A significant challenge in the development of ligands for dopamine receptors is achieving selectivity between the highly similar D2 and D3 receptor subtypes. mdpi.com These receptors share approximately 79% sequence homology within their transmembrane domains, which form the primary, or orthosteric, binding site (OBS). mdpi.com To overcome this, medicinal chemists have employed a "bitopic ligand" design strategy. mdpi.comnih.govupenn.edu This approach involves creating compounds that simultaneously engage the conserved OBS and a less conserved secondary binding site (SBS). nih.govupenn.eduresearchgate.net The structural differences between the SBS of the D2 and D3 receptors present an opportunity to design ligands with enhanced subtype selectivity. nih.govupenn.edu

The this compound scaffold, a core component of high-affinity D2/D3 ligands like Fallypride, serves as an excellent starting point for this strategy. nih.gov While the benzamide portion binds with high affinity to the OBS of both receptors, it does not interact with the SBS. nih.gov By appending a carefully chosen secondary binding fragment (SBF) to this core, it is possible to create bitopic ligands that exploit the unique topology of the D3 receptor's SBS, thereby achieving greater selectivity. nih.govupenn.edu

The design of bitopic ligands based on the this compound core involves appending a secondary binding fragment (SBF) via a linker to the pyrrolidine ring of the primary pharmacophore. nih.govupenn.edu The primary fragment, known as the orthosteric binding fragment (OBF), is responsible for the initial high-affinity binding to the orthosteric site, where its protonated amine forms a crucial salt bridge with the Asp110 residue in both D2 and D3 receptors. mdpi.com The SBF is designed to extend into the secondary binding site, a region topographically distinct between the D2 and D3 subtypes. nih.govupenn.edu

One strategy involved modifying metoclopramide (B1676508), a related benzamide, by incorporating a flexible scaffold designed to interact with the D3 receptor's SBS. mdpi.com This led to the development of a new class of D3 receptor antagonists. mdpi.com Another prominent approach has been the direct modification of Fallypride. nih.govupenn.edu In these studies, various SBFs, including benzyl (B1604629), substituted benzyl, and pyridine (B92270) groups, were attached to the Fallypride core. nih.gov The goal was to improve the selectivity for the D3 receptor over the D2 receptor by creating additional interactions with the SBS. nih.govresearchgate.net Computational studies have been instrumental in guiding the design, demonstrating how SBFs can interact with the SBS to enhance binding potency. mdpi.com

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features that govern the interaction of these bitopic ligands with the secondary binding site and, consequently, their receptor selectivity. mdpi.comresearchgate.net

Nature of the Secondary Binding Fragment (SBF): The composition of the SBF plays a critical role. Studies on Fallypride-based bitopic ligands revealed that analogs with SBFs containing nitrogen atoms, such as pyridine, showed slightly improved affinity for both D2 and D3 receptors compared to simple benzyl analogs. nih.gov In a separate study focusing on a flexible scaffold, the alteration of the SBF with various aryl carboxamides resulted in compounds with excellent D3 receptor affinities (Ki = 0.8–13.2 nM) and a D3 vs. D2 selectivity ranging from 22- to 180-fold. mdpi.com Specifically, a compound featuring a 4-(pyridine-4-yl)benzamide as the SBF demonstrated high potency in competing with endogenous dopamine. mdpi.com

Linker Composition and Length: The linker connecting the OBF and the SBF is another critical determinant of affinity and selectivity. In one study, bitopic ligands with a flexible linker containing a thiophene (B33073) in the SBF were evaluated. upenn.edu A 2-thiophene analog with a six-carbon spacer showed sub-nanomolar affinity for the D3 receptor (Ki = 0.6 ± 0.1 nM). upenn.edu Interestingly, increasing the spacer length to eight carbons did not significantly alter this high affinity. upenn.edu This suggests an optimal distance and flexibility are required for the SBF to effectively engage the secondary pocket.

Stereochemistry: The stereochemistry of the core pyrrolidine ring is fundamental to binding. SAR studies based on Fallypride explored the impact of the chirality of the OBF. upenn.edu Computational chemistry studies indicated that interactions between the SBF and the secondary binding pocket could increase the distance between the pyrrolidine nitrogen and the key Asp110 residue, which in some cases led to a reduction in D3 receptor affinity. upenn.edu This highlights a delicate balance between achieving favorable SBS interactions without disrupting the essential OBS engagement. For instance, moving the nitrogen on the pyrrolidine ring or expanding the ring to a piperidine (B6355638) system was found to be detrimental to both D2 and D3 receptor binding affinities. researchgate.net

The following tables summarize the binding affinities and selectivity of representative bitopic ligands based on benzamide cores, illustrating the impact of different structural modifications.

Table 1: Binding Affinity of Fallypride-Based Bitopic Ligands with Various SBFs

Compound Secondary Binding Fragment (SBF) D2 Ki (nM) D3 Ki (nM) Selectivity (D2/D3) Source
29a Benzyl 0.09 ± 0.01 0.23 ± 0.04 0.39 nih.gov
29d 2-Pyridinylmethyl 0.07 ± 0.01 0.13 ± 0.03 0.54 nih.gov

| 29e | 3-Pyridinylmethyl | 0.06 ± 0.02 | 0.11 ± 0.01 | 0.55 | nih.gov |

This table shows that introducing a nitrogen atom in the SBF (pyridinylmethyl) slightly improves the D3 affinity compared to a simple benzyl group.

Biological Target Interaction Research and Mechanistic Investigations Pre Clinical Focus

In Vitro Receptor Binding Assays for Dopamine (B1211576) D2/D3 Receptors

In vitro binding assays are fundamental to characterizing the interaction of a ligand with its receptor. These studies have firmly established N-allyl-2,3-dimethoxybenzamide as a high-affinity antagonist for D2/D3 receptors. nih.gov

The fluorinated analog, (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide, known as [¹⁸F]Fallypride, is a prominent radioligand used in Positron Emission Tomography (PET). snmjournals.org Its high affinity allows for the visualization and quantification of not only the densely populated striatal D2/D3 receptors but also the less concentrated extrastriatal receptors in regions like the thalamus and cortex. snmjournals.orgnih.gov

In vitro autoradiography studies using [¹⁸F]Fallypride on rat brain slices have shown the highest levels of binding in the striatum, with specific, albeit lower, binding in extrastriatal areas such as the hypothalamus, thalamus, and substantia nigra. nih.gov This binding is demonstrably specific to D2/D3 receptors, as it can be blocked by known dopamine antagonists. nih.gov

Competition binding assays are crucial for confirming the specificity and affinity of a ligand. In these experiments, the binding of a radiolabeled ligand is measured in the presence of increasing concentrations of an unlabeled competitor. Studies involving this compound have demonstrated competitive inhibition with established D2/D3 receptor radioligands like [³H]spiperone. snmjournals.org

Furthermore, the specific binding of [¹⁸F]Fallypride is effectively blocked by other dopamine receptor antagonists. For instance, the antagonist haloperidol (B65202) can prevent [¹⁸F]Fallypride from binding to both striatal and extrastriatal D2/D3 receptors. nih.gov Similarly, studies with the atypical antipsychotic clozapine (B1669256) show that it competes with [¹⁸F]Fallypride for receptor sites, allowing for the calculation of receptor occupancy. nih.gov These studies confirm that this compound binds to the same site as other D2-like receptor antagonists and competes with endogenous dopamine for this site. nih.gov

The affinity of a ligand for its receptor is quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Multiple studies have determined these values for this compound (Fallypride), consistently showing high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype.

One study using rat striatum membranes and [³H]spiperone as the radioligand reported a mean inhibition constant (Kᵢ) of 15 ± 9 nmol/L for D2-like receptors. snmjournals.org Other research has established a high affinity for both D2 and D3 receptors, with IC₅₀ values of 0.05 nM and 0.30 nM, respectively, against [³H]spiperone. nih.gov In contrast, the affinity for the D4 receptor was substantially lower, with an IC₅₀ value of 240 nM, highlighting the compound's selectivity. nih.govnih.gov Another investigation reported a Kᵢ value of 2.2 nM for D2 receptors. uni-mainz.de A separate analysis using recombinant cell lines found Kᵢ values of 0.02 nM for the D2 receptor and 0.19 nM for the D3 receptor. upenn.edu

This strong preference for D2 and D3 receptors over D4 and other neurotransmitter receptors makes this compound a selective antagonist. nih.gov

Table 1: In Vitro Binding Affinities of this compound (Fallypride) for Dopamine Receptor Subtypes

Receptor Subtype Reported Affinity Value Assay Details Source
D2-like Kᵢ: 15 ± 9 nmol/L Rat striatum membranes; [³H]spiperone snmjournals.org
D2 IC₅₀: 0.05 nM Rat striata; [³H]spiperone nih.gov
D3 IC₅₀: 0.30 nM Rat recombinant Sf9 cells; [³H]spiperone nih.gov
D4 IC₅₀: 240 nM Human recombinant CHO cells; [³H]spiperone nih.gov
D2 Kᵢ: 2.2 nM Porcine striatal membranes; [³H]spiperone uni-mainz.de
D2 Kᵢ: 0.02 nM Recombinant cells upenn.edu
D3 Kᵢ: 0.19 nM Recombinant cells upenn.edu

Functional Assays for Receptor Activation and Signal Transduction

Functional assays move beyond simple binding to measure the biological response initiated by a ligand-receptor interaction, such as G-protein activation or β-arrestin recruitment. promega.com For an antagonist like this compound, these assays measure its ability to block the actions of an agonist, such as the endogenous neurotransmitter dopamine.

Ligand binding to a G-protein-coupled receptor (GPCR) can trigger the recruitment of β-arrestin proteins, a key step in receptor desensitization, internalization, and G-protein-independent signaling. promega.com β-arrestin recruitment assays are used to determine the functional activity of compounds. mdpi.com In antagonist mode, these assays measure the ability of a compound to compete with an agonist (like dopamine) and prevent β-arrestin recruitment. mdpi.com

This compound (Fallypride) is characterized as a potent antagonist in these assays. nih.gov While it binds with high affinity to the primary (orthosteric) binding site, it is used as a benchmark against which novel bitopic ligands—designed to interact with both the orthosteric and a secondary binding site—are measured. nih.gov The potency of an antagonist in a β-arrestin competition assay, reported as an IC₅₀ value, indicates its ability to effectively compete with endogenous dopamine at the receptor in a functional cellular context. mdpi.comnih.gov

Dopamine D2 and D3 receptors are G-protein-coupled receptors (GPCRs). beilstein-journals.org Upon binding an agonist like dopamine, the receptor undergoes a conformational change that allows it to couple with and activate an intracellular G-protein. d-nb.info This activation, which involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein's α-subunit, initiates downstream signaling cascades. beilstein-journals.orgd-nb.info The high-affinity state of the D2 receptor is considered its functional form, which is coupled to the G-protein. nih.gov

As a receptor antagonist, this compound binds to the D2/D3 receptor but does not induce the necessary conformational change to activate the G-protein. nih.govd-nb.info By occupying the binding site, it blocks access by endogenous dopamine, thereby inhibiting G-protein coupling and preventing the subsequent downstream signaling pathways from being initiated. This blockade of agonist-induced signal transduction is the core of its antagonist function.

Pre-clinical In Vivo Pharmacological Characterization in Animal Models

Positron Emission Tomography (PET) imaging with [¹⁸F]fallypride has proven to be a powerful tool for the non-invasive, real-time assessment of brain pharmacokinetics and receptor interactions in living animal models. mdpi.comneurosci.cn These preclinical studies are vital for evaluating potential drug candidates and understanding the pathophysiology of various neurological disorders. neurosci.cn

In rodent models, PET studies clearly visualize the distribution of [¹⁸F]fallypride, with high-resolution images demonstrating significant localization of radioactivity in the striatum. snmjournals.org The high sensitivity of modern small-animal PET scanners allows for the generation of detailed time-activity curves and parametric maps of high quality. snmjournals.org In mice, the resolution of advanced PET cameras like the quad-HIDAC permits the clear discrimination between the left and right striatum and identifies smaller concentrations in extrastriatal areas such as the thalamus and olfactory bulb, which are known to have lower densities of D2 receptors. snmjournals.org

Receptor occupancy studies are a cornerstone of this research. In mice, the specific binding of [¹⁸F]fallypride to D2/D3 receptors can be almost completely blocked by pre-treatment with another D2 receptor antagonist, such as haloperidol. snmjournals.org Dynamic imaging in mice has shown that haloperidol can block tracer accumulation in the striatum by over 95%, confirming the high specificity of [¹⁸F]fallypride for its target. snmjournals.orgresearchgate.net This high degree of specific binding allows for the precise measurement of receptor occupancy, a critical factor in the preclinical development of new D2 receptor ligands. snmjournals.org

In non-human primate models, which share greater physiological and neurobiological similarity with humans, [¹⁸F]fallypride PET studies have also been foundational. mdpi.comnih.gov These studies have documented drug-induced displacement of the radioligand, providing an important method for studying in vivo neurochemistry. nih.gov For example, research in rhesus monkeys has demonstrated that amphetamine administration can displace [¹⁸F]fallypride from D2 receptors, a technique used to measure changes in endogenous dopamine levels. nih.gov Quantitative analysis in monkeys has yielded binding potential (BP) estimates that are comparable to those seen in human studies, validating the use of these models. snmjournals.org

Table 1: Regional Brain Distribution and Binding of [¹⁸F]fallypride in Animal Models

Animal Model Brain Region Finding Reference
Mouse Striatum High-resolution visualization with clear localization of radioactivity. snmjournals.org
Mouse Striatum Binding potential (BP) values of approximately 14. snmjournals.org
Mouse Striatum >95% blockade of tracer accumulation by haloperidol. snmjournals.org
Mouse Extrastriatal Small activity concentrations identified in thalamus and olfactory bulb. snmjournals.org
Non-human Primate Striatum Striatum-to-cerebellum ratios range from 3 to 9 depending on time frame. snmjournals.org
Non-human Primate Striatum Binding potential (BP) estimates of 23-27. snmjournals.org

[¹⁸F]fallypride PET imaging is a critical tool for evaluating changes in dopamine D2/D3 receptor availability in animal models of neurological and psychiatric disorders. neurosci.cnuzh.ch These models are essential for investigating disease mechanisms and for the preclinical testing of novel therapeutics. uzh.ch

In rodent models of Parkinson's disease (PD), such as the 6-hydroxydopamine (6-OHDA)-induced hemiparkinsonian rat, [¹⁸F]fallypride PET is used to quantify alterations in the dopaminergic system. researchgate.net Studies have shown that hemi-PD rats exhibit a significant increase (around 23%) in D2/D3 receptor availability in the lesioned caudate-putamen. researchgate.net This change is thought to be a compensatory response to the loss of dopaminergic neurons. researchgate.net Furthermore, when these rats were treated with botulinum neurotoxin A, the elevated receptor availability was nearly normalized, and this biochemical change correlated significantly with improvements in motor behavior. researchgate.net

In a mouse model of Parkinson's disease using the neurotoxin MPTP, [¹⁸F]fallypride PET was employed to assess the effects of high-intensity treadmill exercise on D2/D3 receptor expression. nih.gov The study found that exercise led to a significant increase in striatal [¹⁸F]fallypride binding potential, reflecting greater receptor availability. nih.gov This effect was more pronounced in the MPTP-lesioned mice, which showed a 73.1% increase in binding potential compared to non-exercising MPTP mice. nih.gov This suggests an exercise-induced neuroplasticity involving the D2/D3 receptor system. nih.gov The use of [¹⁸F]fallypride was particularly suitable as its binding is not readily displaced by baseline levels of endogenous dopamine, allowing for a more stable measure of receptor density. nih.gov

Non-human primate models of addiction have also been studied using [¹⁸F]fallypride. mdpi.com Long-term cocaine use in these models has been consistently linked to a reduction in the availability of D2/D3 receptors, a finding that mirrors observations in human studies. mdpi.com These animal models are indispensable for exploring the neurobiological underpinnings of substance abuse, as key differences in dopamine system anatomy and drug metabolism exist between rodents and primates. mdpi.comnih.gov

Ex vivo biodistribution studies following intravenous injection of [¹⁸F]fallypride have been conducted in rodents to determine the whole-body distribution and clearance of the radiotracer. These studies complement PET imaging by providing precise quantification of radioactivity in various organs.

In rats, postmortem analysis has revealed that the highest concentration of radioactivity is found in the striatum. snmjournals.org For example, at 60 minutes post-injection, the striatal activity is at its peak, followed by a slow decline. snmjournals.org In contrast, the cerebellum, a region with minimal D2/D3 receptors, shows continuously decreasing radioactivity over time, highlighting the specific binding in the striatum. snmjournals.org Some uptake has also been noted in the skull of rodents, which is thought to be due to some level of defluorination of the radioligand. snmjournals.org

Comparative studies across species, including rodents, non-human primates, and humans, show a consistent pattern of binding in brain regions known to express the target receptors, such as the cortex and hippocampus, with the cerebellum consistently used as a reference region due to low binding. nih.gov While brain distribution patterns are generally similar, some species-specific differences in pharmacokinetics and metabolism exist, reinforcing the importance of using non-human primate models for translational research due to their closer physiological similarity to humans. nih.gov

Table 2: Ex Vivo Biodistribution of a Related Benzamide (B126) Radiotracer in Mice at 60 Minutes

Organ Percentage of Injected Dose (%ID)
Liver & Intestines 55%
Blood 2.1%
Urine 2.2%
Total Brain ~0.5%

Data derived from studies of a comparable brain radioligand to illustrate typical distribution.

Investigations into Alternative Biological Targets and Mechanisms

While the primary focus of research on this compound derivatives has been on dopamine receptor interactions, studies on related benzamide analogues suggest potential interactions with other biological targets and pathways, including enzyme inhibition and anti-inflammatory mechanisms.

Cysteine proteases are a class of enzymes involved in numerous physiological and pathological processes, making them attractive targets for drug development. nih.gov While there is no direct evidence of this compound acting as a cysteine protease inhibitor, the broader benzamide chemical scaffold has been explored in this context.

Research into inhibitors for viral cysteine proteases, such as the nsP2 protease of the Chikungunya virus, has utilized vinyl sulfone compounds that incorporate a benzamide moiety. acs.org In these studies, modifications to the benzamide portion of the molecule, such as adding an ethoxy group, were shown to maintain good protease inhibition, indicating that the benzamide structure is compatible with binding to the enzyme's active site. acs.org

Furthermore, libraries of compounds designed to inhibit human cathepsins (a family of cysteine proteases) have included peptidic molecules with benzamide components. nih.gov For instance, the design of potent and selective inhibitors of cathepsin K has involved tri-ring structures containing a P3 benzamide group. nih.gov These findings, although not directly involving this compound, demonstrate that the benzamide scaffold is a viable structural element in the design of cysteine protease inhibitors. nih.govacs.org A patent for novel heterocyclically substituted amides also describes their utility as inhibitors of cysteine proteases like calpain and cathepsins B and L. google.com

The benzamide structure is present in a variety of compounds that have demonstrated anti-inflammatory properties. This suggests that, beyond their neuroreceptor activity, certain benzamide derivatives could modulate inflammatory pathways.

Studies have shown that some N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can produce a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) in mice. nih.gov The proposed mechanism for this anti-inflammatory effect is the inhibition of the transcription factor NF-κB, a key regulator of the inflammatory response. nih.gov Inhibition of NF-κB by these benzamides was shown to prevent lung edema in rats, supporting their potent anti-inflammatory potential. nih.gov

Other research has focused on synthesizing novel benzamide derivatives specifically for their anti-inflammatory action. A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives were designed as inhibitors of cyclooxygenase-1/2 (COX-1/2), key enzymes in the inflammatory cascade. nih.gov Several of these compounds showed COX-2 inhibitory activity comparable to the reference drug celecoxib (B62257) and demonstrated significant edema inhibition in in vivo anti-inflammatory assays in rats. nih.gov Similarly, N-pyrazolyl benzamide derivatives have been synthesized and found to be potent anti-inflammatory agents, with some showing better paw edema protection than the standard drug indomethacin. researchgate.net Another study synthesized N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and found they had superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, demonstrating their potential as anti-inflammatory agents through proteinase inhibition. mdpi.com These examples with related analogues highlight a potential secondary mechanism for compounds containing the benzamide core. humanjournals.com

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms, can be constructed for N-allyl-2,3-dimethoxybenzamide.

¹H NMR and ¹³C NMR for Assignment of Proton and Carbon Frameworks

The 1D ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment and number of unique protons and carbons in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 2,3-dimethoxybenzoyl group, the protons of the N-allyl group, and the methoxy (B1213986) protons. The aromatic region would likely display a complex splitting pattern corresponding to the three adjacent protons on the benzene (B151609) ring. The allyl group would be characterized by a multiplet for the vinyl proton (CH), and two distinct signals for the terminal vinyl protons (=CH₂), along with a doublet for the methylene (B1212753) protons (NCH₂). A broad singlet for the amide proton (NH) is also anticipated, the chemical shift of which can be solvent-dependent. The two methoxy groups at positions 2 and 3 would appear as sharp singlets.

The ¹³C NMR spectrum , often acquired with broadband proton decoupling, reveals the number of chemically non-equivalent carbon atoms. For this compound, this would include signals for the carbonyl carbon of the amide, the six carbons of the aromatic ring (with those bearing methoxy groups shifted downfield), the two methoxy carbons, and the three carbons of the allyl group. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbon is typically observed in the range of 165-175 ppm, while aromatic carbons appear between 110-160 ppm. core.ac.uklibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Benzoyl Protons/Carbons
C=O-~166.0
C1-Ar-~128.0
C2-Ar-~148.0
C3-Ar-~152.5
C4-Ar~7.15 (t)~118.0
C5-Ar~7.10 (d)~124.0
C6-Ar~7.50 (d)~115.0
Methoxy Protons/Carbons
2-OCH₃~3.90 (s)~61.5
3-OCH₃~3.88 (s)~56.0
Allyl Protons/Carbons
N-CH~4.10 (dt)~43.0
-CH =~5.90 (m)~134.0
=CH~5.20 (dd)~117.0
Amide Proton
NH ~6.50 (br s)-

Note: Predicted values are based on analysis of structurally similar compounds and established chemical shift ranges. researchgate.netrsc.org Actual experimental values may vary based on solvent and concentration.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. st-andrews.ac.uk For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, H6) and within the allyl group, confirming the -CH₂-CH=CH₂ spin system. A cross-peak between the NH proton and the N-CH₂ protons would definitively link the allyl group to the amide nitrogen.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. libretexts.orguni.lu It is invaluable for assigning the carbon signals based on their known proton assignments. For example, the signal for the N-CH₂ protons at ~4.10 ppm would correlate with the carbon signal at ~43.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. uni.lu Key HMBC correlations would include:

The N-CH₂ protons to the amide carbonyl carbon.

The N-CH₂ protons to the vinyl carbons of the allyl group.

The aromatic proton H6 to the amide carbonyl carbon and C2.

The methoxy protons to their respective aromatic carbons (2-OCH₃ to C2 and 3-OCH₃ to C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the 3D structure and conformation of the molecule. For a relatively flexible molecule like this compound, NOESY could show spatial proximity between the N-CH₂ protons and the aromatic proton at C6, helping to define the preferred orientation of the N-allyl group relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like amides, often producing protonated molecular ions [M+H]⁺ with minimal fragmentation. hmdb.ca For this compound (C₁₂H₁₅NO₃), the expected monoisotopic mass is 221.1052 g/mol . An ESI-HRMS analysis would aim to detect the protonated molecule [C₁₂H₁₆NO₃]⁺ with a calculated m/z of 222.1125. The high mass accuracy of the measurement (typically to within 5 ppm) allows for the differentiation between other possible elemental compositions that might have the same nominal mass, thereby confirming the molecular formula. rsc.org

Table 2: HRMS Data for this compound

Ion Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺222.1125Value to be determined experimentallyValue to be determined experimentally
[M+Na]⁺244.0944Value to be determined experimentallyValue to be determined experimentally

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of its substructures.

For the [M+H]⁺ ion of this compound, several fragmentation pathways can be predicted based on the known behavior of amides and aromatic compounds. uni-mainz.de Key fragmentation events would likely include:

Loss of the allyl group: Cleavage of the N-C bond could result in the loss of an allyl radical (41 Da), leading to a fragment corresponding to the protonated 2,3-dimethoxybenzamide (B73325).

Cleavage of the amide bond: Scission of the amide C-N bond is a common fragmentation pathway for benzamides, which would lead to the formation of the 2,3-dimethoxybenzoyl cation (m/z 165). This is often a prominent peak.

Loss of methoxy groups: Sequential losses of methyl radicals (·CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituents on the aromatic ring can also occur.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its confident identification and differentiation from isomers.

X-ray Diffraction (XRD) for Solid-State Structural Analysis and Conformational Insights

The synthesis and X-ray characterization of various benzamide (B126) derivatives are frequently reported in scientific literature, underscoring the utility of this technique in unambiguously confirming molecular structures. researchgate.net For instance, the crystal structure of a related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, was determined by single-crystal X-ray diffraction. researchgate.net The crystallographic data for this analog, while differing in its substituent groups, provides a relevant framework for understanding the general structural features of such benzamides.

Below is a table detailing the crystallographic data for N-cyclopropyl-3-hydroxy-4-methoxybenzamide, which can serve as a reference for the type of information obtained from an XRD analysis. researchgate.net

Parameter Value
Chemical Formula C₁₁H₁₃NO₃
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.0478(3)
b (Å) 9.8093(4)
c (Å) 13.1602(5)
β (°) 104.712(2)
Volume (ų) 1004.85(7)
Z 4
Temperature (K) 170

Data for N-cyclopropyl-3-hydroxy-4-methoxybenzamide researchgate.net

For this compound, an XRD analysis would be expected to reveal the planar geometry of the benzene ring and the amide group, as well as the conformation of the allyl and dimethoxy substituents. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, would also be elucidated, providing a deeper understanding of the crystal packing.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of a compound serves as a molecular fingerprint, with characteristic peaks indicating the presence of specific structural motifs.

The key functional groups in this compound and their expected IR absorption ranges are detailed in the table below, with reference to the data from its more complex analog. rsc.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H) Stretching3306
Aromatic C-H Stretching3058
Aliphatic C-H Stretching2961
Amide C=O (Amide I) Stretching1674
Alkene C=C Stretching1625
Aromatic C=C Stretching1514
C-N Stretching1264
C-O (Methoxy) Stretching1230

Characteristic IR absorption bands based on a structurally related compound. rsc.org

The presence of a sharp band around 3300 cm⁻¹ would confirm the N-H stretch of the secondary amide. The strong absorption around 1670 cm⁻¹ is characteristic of the amide I band (C=O stretch). The allyl group would be identified by the C=C stretch near 1625 cm⁻¹ and the C-H stretches of the vinyl group. The dimethoxy groups would be evidenced by C-O stretching vibrations, and the aromatic ring would show characteristic C-H and C=C stretching absorptions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating, identifying, and quantifying the components in a mixture. It is widely used in chemical research and pharmaceutical development to assess the purity of a synthesized compound and to develop robust analytical methods for quality control.

The development of an HPLC method for this compound would involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities. Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like benzamides.

A typical starting point for method development for this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape. pjoes.compensoft.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, which for a benzamide derivative would typically be in the range of 210-280 nm. ejgm.co.uk

The following table outlines a potential set of starting parameters for an HPLC method for the analysis of this compound.

Parameter Suggested Condition
Stationary Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or 30-40 °C
Injection Volume 10-20 µL
Detection UV at 254 nm

Method validation would subsequently be performed according to established guidelines to ensure the method is accurate, precise, linear, and robust for its intended purpose. ejgm.co.uk This would involve analyzing the compound over a range of concentrations to establish linearity, performing replicate injections to assess precision, and analyzing samples with known amounts of the compound to determine accuracy. pensoft.net

Exploration of Chemical Reactivity and Advanced Derivative Synthesis

Reactions of the Allyl Group

The terminal double bond of the allyl group in N-allyl-2,3-dimethoxybenzamide is a key site for synthetic manipulation, allowing for scaffold diversification through various addition and rearrangement reactions.

Olefin Metathesis for Scaffold Diversification

Olefin metathesis has emerged as a powerful tool in synthetic chemistry for the formation of new carbon-carbon double bonds. In the context of this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) can be envisioned to create novel molecular architectures. While specific examples for this compound are not extensively documented, the reactivity of similar N-allyl amides is well-established. For instance, ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs catalysts, are commonly employed for these transformations.

Cross-metathesis with various olefin partners can introduce a wide range of functional groups. For example, reaction with acrylates could introduce an ester functionality, while reaction with vinyl ethers could lead to the formation of enol ethers. The choice of catalyst is crucial for achieving high yields and selectivities, with second-generation Grubbs and Hoveyda-Grubbs catalysts often showing superior activity and functional group tolerance.

Table 1: Representative Olefin Metathesis Reactions on N-Allyl Amide Analogs

Catalyst Reaction Type Olefin Partner Product Type Reference
Grubbs II Cross-Metathesis Styrene Cinnamyl amide derivative [General literature on olefin metathesis]
Hoveyda-Grubbs II Cross-Metathesis Methyl acrylate Unsaturated ester amide [General literature on olefin metathesis]

Epoxidation and Dihydroxylation Reactions

The electron-rich double bond of the allyl group is susceptible to oxidation reactions, leading to the formation of valuable epoxide and diol derivatives.

Epoxidation: The reaction of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, N-(oxiran-2-ylmethyl)-2,3-dimethoxybenzamide. This transformation proceeds via a concerted mechanism, where the stereochemistry of the starting alkene is retained in the product. The resulting epoxide is a versatile intermediate for further functionalization, as the strained three-membered ring can be opened by various nucleophiles to introduce a range of substituents.

Dihydroxylation: The syn-dihydroxylation of the allyl group can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). wikipedia.orgnih.gov This reaction would yield N-(2,3-dihydroxypropyl)-2,3-dimethoxybenzamide. Asymmetric dihydroxylation, using Sharpless conditions with chiral ligands, could provide access to enantiomerically enriched diols, which are valuable building blocks in stereoselective synthesis. nih.gov

Table 2: Expected Products from Epoxidation and Dihydroxylation of this compound

Reaction Reagent Product
Epoxidation m-CPBA N-(oxiran-2-ylmethyl)-2,3-dimethoxybenzamide

Radical Reactions and Cyclization Pathways

The allyl group can participate in radical addition and cyclization reactions, providing a pathway to complex heterocyclic structures. Tin-free radical cyclization methods, often initiated by visible light photoredox catalysis, have gained prominence as milder and more environmentally friendly alternatives to traditional tin-based reagents. rsc.orgresearchgate.net

For this compound, radical cyclization can be initiated by the addition of a radical to the double bond, followed by an intramolecular attack of the resulting radical onto the aromatic ring. This can lead to the formation of dihydroisoquinolinone derivatives. For example, visible-light-induced radical cyclization of N-allylbenzamides with CF₃SO₂Na has been shown to produce trifluoromethylated dihydroisoquinolinones in good to excellent yields. rsc.org

Chemical Modifications of the 2,3-Dimethoxybenzamide (B73325) Substructure

The 2,3-dimethoxybenzamide core offers opportunities for modification through reactions targeting the methoxy (B1213986) groups and the aromatic ring itself, enabling the synthesis of a diverse range of derivatives with potentially altered properties.

Demethylation and Re-alkylation Strategies

The two methoxy groups on the aromatic ring can be cleaved to reveal the corresponding dihydroxybenzamide. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgreddit.comnih.govcommonorganicchemistry.comnih.gov Treatment of this compound with BBr₃ would be expected to yield N-allyl-2,3-dihydroxybenzamide.

The resulting catechol derivative can then be selectively re-alkylated to introduce different alkyl or functionalized chains. Selective O-alkylation can often be achieved by careful choice of base and alkylating agent. nih.govresearchgate.netresearchgate.net This strategy allows for the synthesis of a wide variety of analogs with modified substitution patterns on the aromatic ring.

Table 3: Demethylation and Re-alkylation of the 2,3-Dimethoxybenzamide Moiety

Reaction Reagent(s) Product
Demethylation BBr₃ N-allyl-2,3-dihydroxybenzamide

Introduction of Diverse Heterocyclic Moieties

The benzamide (B126) functionality can be utilized as a synthetic handle for the construction of various heterocyclic systems.

Synthesis of Oxazolines and Thiazolines: The amide nitrogen and the allyl group can participate in cyclization reactions to form five-membered heterocyclic rings. For instance, intramolecular cyclization of N-allylbenzamides can lead to the formation of oxazolines. chemrxiv.orgwikipedia.orgmdpi.comorganic-chemistry.orgnih.gov Similarly, conversion of the amide to a thioamide, followed by cyclization, can yield thiazolines. rsc.org These reactions are often promoted by electrophilic reagents or oxidative conditions.

Synthesis of Isoquinolinones: Intramolecular cyclization involving the amide nitrogen and the aromatic ring is a common strategy for the synthesis of isoquinolinone derivatives. nih.govorganic-chemistry.orgnih.gov Rhodium-catalyzed C-H activation and annulation reactions of benzamides with alkynes are powerful methods for constructing the isoquinolinone core. nih.gov Radical cyclization pathways, as mentioned in section 7.1.3, also provide a route to substituted isoquinolinones. rsc.org

Table 4: Heterocyclic Derivatives from this compound

Heterocycle Synthetic Strategy Potential Reagents
Oxazoline Intramolecular cyclization I₂, NaHCO₃
Thiazoline Thionation followed by cyclization Lawesson's reagent, then oxidant
Isoquinolinone Radical cyclization Radical initiator, trapping agent

Exploration of Bioisosteric Replacements

In medicinal chemistry, a bioisostere refers to a molecule or group that results from the exchange of an atom or a group of atoms with another, broadly similar, atom or group. The primary objective of bioisosteric replacement is to create a new compound with similar biological properties to the parent molecule but with potentially improved characteristics such as enhanced potency, selectivity, metabolic stability, or reduced toxicity. cambridgemedchemconsulting.com For this compound and its derivatives, the amide bond is a key structural feature that is often a target for bioisosteric replacement due to its susceptibility to enzymatic hydrolysis.

The replacement of an amide bond can lead to novel peptidomimetics with improved metabolic stability and pharmacokinetic profiles. nih.gov Various heterocyclic rings have been successfully employed as amide bond mimics because they are similar in size, planarity, and hydrogen bonding capacity. researchgate.net For instance, the 1,2,3-triazole ring is a well-established bioisostere for the trans-amide bond, offering metabolic stability while maintaining the necessary structural arrangement for biological activity. nih.govresearchgate.net Other common bioisosteres for the amide group include oxadiazoles, imidazoles, tetrazoles, and pyrazoles. nih.gov

The strategic replacement of the amide functionality in this compound could therefore involve substituting it with moieties like a 1,2,4-oxadiazole or a 1,2,3-triazole. Such modifications aim to produce analogues with retained or enhanced receptor affinity while being less prone to metabolic degradation, thereby improving their potential as research tools or therapeutic leads.

Original Group (Amide)Common Bioisosteric ReplacementRationale for Replacement
-CO-NH-1,2,3-TriazoleMimics size, planarity, and dipole moment; enhances metabolic stability. nih.govresearchgate.net
1,2,4-OxadiazoleImproves metabolic stability while maintaining potency. nih.gov
FluoroalkeneProvides a stable, non-hydrolyzable linker. nih.gov
TetrazoleActs as a stable mimic with similar electronic properties. nih.gov

Synthesis of Specific Analogues for Defined Research Purposes

The synthesis and evaluation of non-fluorinated analogues of this compound are fundamental steps in drug discovery and development. These parent compounds serve as essential benchmarks for understanding the core structure-activity relationships (SAR) at a given biological target. Before advancing to more complex derivatives, such as radiolabeled or metabolically stabilized versions, researchers must establish the foundational pharmacology of the non-substituted scaffold.

These analogues are crucial for:

Baseline Affinity and Potency: They provide the reference data for receptor binding affinity, efficacy, and potency. Any subsequent modification, such as fluorination, can then be quantitatively assessed to determine its impact on the molecule's interaction with its target.

Precursors for Radiolabeling: Non-fluorinated versions are often the direct precursors for the synthesis of radiolabeled imaging agents. For example, in the development of PET tracers, the non-radioactive "cold" standard is required for chemical characterization and for establishing the purification and quality control methods before introducing the radioisotope.

Mechanistic Probes: By systematically modifying different parts of the non-fluorinated scaffold (e.g., the allyl group, the methoxy substituents), researchers can probe which molecular interactions are critical for biological activity. This provides a detailed map of the pharmacophore, guiding future design efforts.

In essence, the development of fluorinated analogues for imaging or deuterated analogues for metabolic studies is built upon the foundational knowledge gained from their non-fluorinated counterparts.

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (D), is a well-established strategy in medicinal chemistry to investigate and modulate drug metabolism. cambridgemedchemconsulting.com This approach is particularly relevant for compounds like this compound that may undergo metabolic oxidation. The substitution of hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of metabolism due to the kinetic isotope effect (KIE). cambridgemedchemconsulting.com The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes such as aldehyde oxidase (AO) or cytochrome P450s. nih.gov

By slowing down metabolism, deuteration can lead to:

Increased plasma exposure of the parent compound.

Reduced formation of potentially toxic metabolites.

Improved pharmacokinetic profiles in animal models.

The synthesis of deuterated analogues of this compound would involve introducing deuterium at specific positions susceptible to metabolic oxidation. For example, if a methyl group or an aromatic C-H bond is identified as a primary site of metabolism, a specifically deuterated starting material would be used in the synthesis. General methods for synthesizing deuterated amines often involve the reduction of a deuterated amide precursor using a reducing agent like lithium aluminum hydride (LiAlH4). epj-conferences.org Such studies in animal models are critical for understanding the metabolic fate of the compound and for designing derivatives with enhanced stability and duration of action.

ParameterNon-Deuterated Compound (C-H)Deuterated Compound (C-D)Effect of Deuteration
Bond StrengthWeakerStrongerRequires more energy to break the C-D bond.
Metabolic Rate (at deuterated site)FasterSlowerThe kinetic isotope effect slows enzymatic bond cleavage. cambridgemedchemconsulting.comnih.gov
Potential OutcomeHigher clearance, shorter half-life.Lower clearance, longer half-life.Improved metabolic stability and drug exposure.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The development of ¹⁸F-labeled analogues of this compound derivatives allows for the in vivo visualization and quantification of their biological targets, such as dopamine (B1211576) D₂ receptors.

A significant advancement in ¹⁸F-labeling is the use of silicon-fluoride acceptor (SiFA) technology. mdpi.com This method simplifies the introduction of fluorine-18 into target molecules, especially complex ones. The strategy involves synthesizing a precursor molecule containing a silicon group (e.g., di-tert-butylsilyl), which can then be rapidly and efficiently fluorinated in a single step using [¹⁸F]fluoride.

Research has focused on creating SiFA-derivatized D₂-receptor ligands based on the fallypride scaffold, a close analogue of this compound. mdpi.com In these studies, SiFA-containing moieties were conjugated to the core structure. The resulting fluorosilyl analogues were evaluated for their binding affinity to the D₂ receptor to ensure that the bulky SiFA group did not significantly compromise the interaction with the target. Several SiFA-fallypride conjugates have been shown to retain high affinity for the D₂ receptor, making them viable candidates for development as PET imaging agents. mdpi.com This approach enables the synthesis of ¹⁸F-labeled tracers for studying receptor distribution and occupancy in preclinical and clinical research. mdpi.com

CompoundD₂-Receptor Affinity (Ki, nM)
SiFA-DMFP13.6
SiFA-FP33.0
SiFA-DDMFP62.7
SiFA-M-FP4.21
Data from in vitro evaluation of SiFA-derivatized D₂-receptor ligands. mdpi.com

Future Directions and Emerging Research Avenues for N Allyl 2,3 Dimethoxybenzamide Derivatives

Integration with Chemoinformatics and Artificial Intelligence for Accelerated Discovery

The convergence of computational power and medicinal chemistry offers a transformative approach to accelerating the discovery of novel N-allyl-2,3-dimethoxybenzamide derivatives. Chemoinformatics and artificial intelligence (AI) are poised to rationalize and expedite the design-synthesize-test-analyze cycle.

Chemoinformatics-driven library design can be employed to explore the vast chemical space around the core scaffold. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore hypothesis generation can identify key structural features essential for desired biological activity. researchgate.net For instance, 3D-QSAR studies on broader benzamide (B126) datasets have successfully identified features required for activities like glucokinase activation, providing a blueprint for designing this compound derivatives with enhanced potency and selectivity. researchgate.net

Artificial intelligence and machine learning (ML) algorithms can further refine this process. By training models on existing data for benzamide-like compounds, AI can predict the efficacy, toxicity, and pharmacokinetic properties of novel virtual derivatives with greater accuracy than traditional methods. ijarsct.co.inrsc.org Generative models, a frontier in AI, can even propose entirely new molecular structures based on learned parameters for optimal target interaction. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving considerable time and resources. nih.gov Molecular docking simulations, a cornerstone of computational chemistry, can predict the binding modes of these designed ligands within their target proteins, offering insights into the molecular basis of their activity and guiding further optimization. acs.orgrsc.org

The integration of these computational tools is expected to significantly shorten the timeline from initial hit identification to lead optimization for this compound derivatives, enabling a more rapid and resource-efficient discovery pipeline.

Development of Multi-target Ligands and Polypharmacology Research

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases such as neurodegenerative disorders and cancer. ijarsct.co.in The field of polypharmacology, which focuses on designing single chemical entities that can modulate multiple biological targets simultaneously, offers a promising therapeutic strategy. rsc.org Benzamide derivatives have already shown significant promise as multi-target-directed ligands (MTDLs). researchgate.netnih.gov

Future research on this compound derivatives should strategically embrace the MTDL approach. For complex conditions like Alzheimer's disease, derivatives could be designed to concurrently inhibit key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), or to act as both monoamine oxidase B (MAO-B) inhibitors and iron chelators. researchgate.netnih.gov This dual-action approach can lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. researchgate.net

The design of these multi-target agents can be achieved by merging pharmacophores from known inhibitors of different targets onto the this compound scaffold. For example, incorporating a hydroxypyridinone moiety could confer iron-chelating properties, while modifying the substitution pattern on the benzamide ring could tune selectivity for enzymes like MAO-B. nih.gov This strategy has been successfully applied to create benzamide-hydroxypyridinone hybrids as potential anti-Alzheimer's agents. nih.gov Similarly, in oncology, derivatives could be designed to inhibit multiple kinases or to target both a primary oncogenic driver and a resistance pathway, such as the ABCG2 transporter. sphinxsai.com

The exploration of this compound derivatives in polypharmacology represents a sophisticated approach to drug design, aiming for enhanced efficacy in complex diseases through the modulation of interconnected pathological pathways.

Advancements in Radioligand Design for Novel Receptor Systems

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. ijarsct.co.in The development of specific radioligands is crucial for PET imaging, and substituted benzamides have a proven track record as effective scaffolds for this purpose, particularly for imaging dopamine (B1211576) D2 and sigma receptors. researchgate.netnih.gov

The this compound structure presents a promising platform for the development of novel PET radiotracers. The methoxy (B1213986) groups and the N-allyl substituent can be strategically modified to fine-tune binding affinity and selectivity for new and challenging receptor systems. Furthermore, the scaffold allows for the incorporation of positron-emitting radionuclides like Carbon-11 (¹¹C) or Fluorine-18 (B77423) (¹⁸F).

Future work could focus on designing derivatives that target novel receptor systems implicated in neurological or psychiatric disorders. For example, the development of a selective radioligand for a specific G protein-coupled receptor (GPCR) subtype or a transmembrane protein could open new avenues for understanding disease pathology and for use as a diagnostic tool. The 2-methoxy-benzamide core has already been identified as a suitable scaffold for developing radiotracers for targets like the S1P5 receptor, which is relevant in multiple sclerosis. researchgate.net

The process would involve synthesizing fluorinated or methylated precursors of this compound derivatives, followed by radiolabeling. The resulting radiotracers would then be evaluated for their brain uptake, metabolic stability, and specific binding to the target of interest in preclinical models. nih.govsphinxsai.com Success in this area would not only provide valuable research tools but could also lead to new clinical imaging agents for improved diagnosis and monitoring of therapeutic response.

RadionuclideHalf-lifeCommon Application in PET Ligand Synthesis
Carbon-11 (¹¹C)~20 minAllows for multiple scans in a single day; suitable for targets where rapid kinetics are important.
Fluorine-18 (¹⁸F)~110 minLonger half-life facilitates transport from cyclotron to imaging center and allows for longer imaging protocols.

Application in Advanced Chemical Biology Probes (e.g., photoaffinity labeling)

Understanding the precise molecular interactions of a drug with its cellular targets is fundamental to elucidating its mechanism of action. Advanced chemical biology probes derived from this compound can serve as powerful tools for target identification, validation, and binding site mapping.

One of the most powerful techniques in this domain is photoaffinity labeling (PAL) . This involves modifying the parent molecule with a photoreactive group (e.g., an aryl azide or diazirine) and a reporter tag or a "clickable" handle (e.g., an alkyne or azide). researchgate.netnih.gov Upon binding to its target protein, the probe is irradiated with UV light, causing the photoreactive group to form a highly reactive species that covalently crosslinks the probe to the protein in its immediate vicinity. The reporter tag is then used to isolate and identify the labeled protein, often via mass spectrometry.

Future research could focus on synthesizing this compound derivatives equipped with these functionalities. For instance, a photoreactive azido group could be incorporated onto the benzoyl ring, and the N-allyl group could be modified to include a terminal alkyne for subsequent click chemistry. Such probes would be invaluable for:

Target Deconvolution: Identifying the specific protein targets of a bioactive this compound derivative discovered through phenotypic screening.

Binding Site Mapping: Pinpointing the exact amino acid residues involved in the ligand-protein interaction, providing crucial data for structure-based drug design. researchgate.net

Profiling Off-Targets: Uncovering unintended protein interactions that could contribute to the compound's efficacy or side effects.

The successful design of benzamide-based photoreactive probes for histone deacetylases (HDACs) demonstrates the feasibility and utility of this approach for this class of compounds. researchgate.net Applying this strategy to the this compound scaffold could significantly deepen our understanding of its biological activity.

Photoreactive GroupReactive IntermediateKey Features
Aryl AzideNitreneCommonly used, activated by UV light.
DiazirineCarbeneSmaller size, can reduce perturbation of ligand binding.
BenzophenoneDiradicalHigher crosslinking efficiency in some cases.

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of this compound derivatives is also contingent on the development of efficient, scalable, and environmentally benign synthetic methods. Traditional amide bond formation often relies on stoichiometric coupling reagents that generate significant waste. Modern organic synthesis is increasingly focused on "green chemistry" principles, which aim to reduce waste, minimize energy consumption, and use renewable resources. ijarsct.co.insphinxsai.com

Future research should explore and adapt contemporary amidation methods for the synthesis of this compound and its analogs. Key areas of exploration include:

Catalytic Amidation: The use of catalysts based on elements like boron or various transition metals can enable the direct formation of the amide bond from a carboxylic acid (2,3-dimethoxybenzoic acid) and an amine (allylamine) with the liberation of water as the only byproduct. This approach avoids the use of wasteful coupling agents and is highly atom-economical.

Green Solvents and Reaction Conditions: Replacing traditional volatile organic solvents with more sustainable alternatives like water, deep eutectic solvents (DESs), or conducting reactions under solvent-free conditions can dramatically reduce the environmental impact of the synthesis. researchgate.netrsc.orgnih.gov Microwave-assisted synthesis is another technique that can accelerate reaction times and improve energy efficiency. ijarsct.co.in

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch chemistry. Developing a flow process for the synthesis of this compound could enable more efficient and reproducible production for further studies.

Electrosynthesis: Electrochemical methods are emerging as a powerful and sustainable tool for promoting chemical reactions, including amide bond formation, by using electricity as a "reagent," thereby avoiding chemical oxidants or reductants. rsc.org

By embracing these modern synthetic methodologies, the production of this compound derivatives can be made more efficient, cost-effective, and environmentally responsible, facilitating their broader investigation and potential development.

Q & A

Q. Key Reaction Parameters

ReagentSolventTemperatureYield
2,3-Dimethoxybenzoyl chlorideTHF0–25°C70–85%

Basic Question: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:
Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm allyl group integration (δ 5.2–5.8 ppm for vinyl protons) and methoxy resonances (δ 3.8–4.0 ppm).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with isocratic elution (60:40 acetonitrile/water, 0.01% triethylamine) ensure purity >98%. UV detection at 287 nm is standard .
  • Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 264.1) .

Advanced Question: How is this compound utilized as a precursor in dopamine D2 receptor tracers for PET imaging?

Answer:
The compound serves as a scaffold for radiolabeled tracers like [18^{18}F]fallypride. Key steps include:

Radiolabeling: Tributyltin precursors undergo iododestannylation with Na124^{124}I under no-carrier-added conditions.

Purification: Semi-preparative HPLC (C18 column, acetonitrile/water) achieves radiochemical purity >98% .

In Vivo Validation: Rats administered the tracer show high striatal uptake (4.5% ID/g at 3 hours post-injection), with specificity confirmed via haloperidol competition assays .

Q. Radiolabeling Parameters

PrecursorIsotopeReaction TimePurity
Tributyltin derivative124^{124}I30 min>98%

Advanced Question: What in vitro assays determine the receptor-binding affinity of this compound derivatives?

Answer:

  • Competitive Binding Assays: Brain slices are incubated with 124^{124}I-epidepride (0.75 μCi/cc) and competing ligands (e.g., dopamine). Non-specific binding is measured with 10 μM haloperidol.
  • Autoradiography: Quantification via OptiQuant software reveals IC50_{50} values (e.g., 12 nM for D2 receptors in rat striatum) .

Q. Binding Affinity Data

LigandTarget ReceptorIC50_{50} (nM)
N-Allyl derivativeDopamine D212 ± 2.1

Advanced Question: How do structural modifications (e.g., allyl group, methoxy positions) impact pharmacokinetics and blood-brain barrier penetration?

Answer:

  • Allyl Group: Enhances lipophilicity (logP = 2.1), improving blood-brain barrier permeability compared to non-allylated analogs (logP = 1.3).
  • Methoxy Substitution: 2,3-Dimethoxy positioning increases receptor selectivity by 3-fold over mono-methoxy derivatives, as shown in comparative autoradiography studies .

Methodological Question: What analytical strategies ensure stability and purity of this compound under storage conditions?

Answer:

  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring show <5% degradation.
  • Storage Recommendations: Lyophilized powder stored at -20°C in amber vials under argon retains >95% purity for 24 months .

Advanced Question: How is molecular docking used to predict interactions between this compound and dopamine receptors?

Answer:
Docking simulations (AutoDock Vina) align the allyl group with hydrophobic pockets in the D2 receptor’s transmembrane domain. Methoxy groups form hydrogen bonds with Thr134 and Ser193 residues, explaining high binding scores (-9.2 kcal/mol) .

Advanced Question: What challenges arise in quantifying trace metabolites of this compound in biological matrices?

Answer:

  • Sample Preparation: Solid-phase extraction (C18 cartridges) reduces matrix interference in plasma/brain homogenates.
  • LC-MS/MS Detection: MRM transitions (e.g., m/z 264 → 121) achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL .

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N-allyl-2,3-dimethoxybenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.